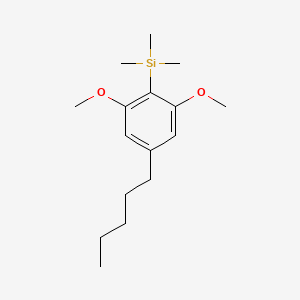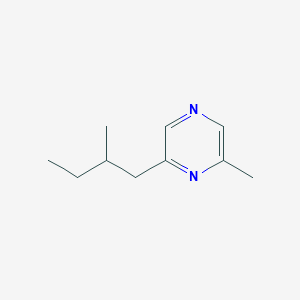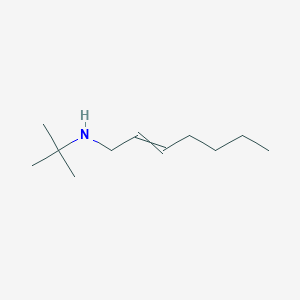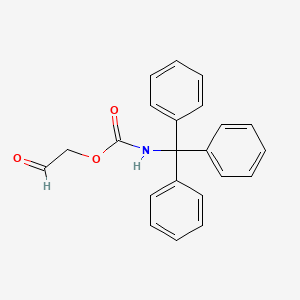![molecular formula C13H18F7NO3S B15163416 N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine CAS No. 194031-59-9](/img/structure/B15163416.png)
N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine: is a synthetic compound characterized by the presence of a heptafluorinated hexyl group attached to a valine derivative. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine typically involves multiple steps, starting with the preparation of the heptafluorinated hexyl precursor. This precursor is then reacted with a sulfanyl ethyl group, followed by the incorporation of the L-valine moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the heptafluorinated hexyl chain can be reduced to an alcohol.
Substitution: The fluorinated chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobic coatings and fluorinated polymers.
Mechanism of Action
The mechanism of action of N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine involves its interaction with specific molecular targets and pathways. The fluorinated chain can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfanyl group can form covalent bonds with target molecules, potentially modulating their activity. The valine moiety may facilitate interactions with enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)-
Uniqueness
N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine is unique due to its combination of a fluorinated chain, a sulfanyl group, and an amino acid derivative. This combination imparts distinct properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
194031-59-9 |
|---|---|
Molecular Formula |
C13H18F7NO3S |
Molecular Weight |
401.34 g/mol |
IUPAC Name |
(2S)-2-[2-(4,4,5,5,6,6,6-heptafluoro-3-oxohexyl)sulfanylethylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18F7NO3S/c1-7(2)9(10(23)24)21-4-6-25-5-3-8(22)11(14,15)12(16,17)13(18,19)20/h7,9,21H,3-6H2,1-2H3,(H,23,24)/t9-/m0/s1 |
InChI Key |
XNPOZDMDSSHFNS-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCSCCC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)O)NCCSCCC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


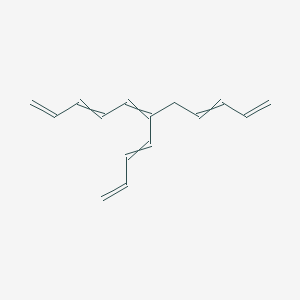
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
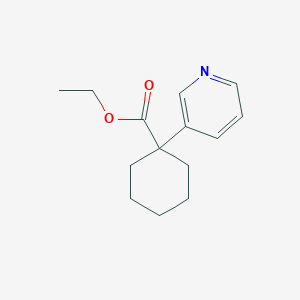
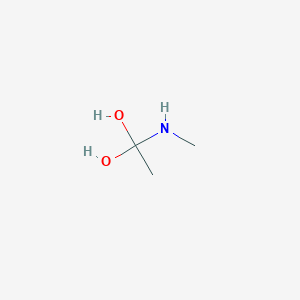
![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
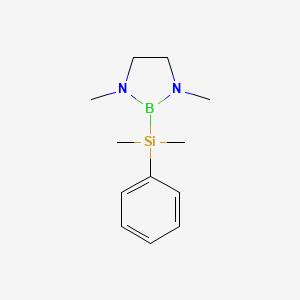
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
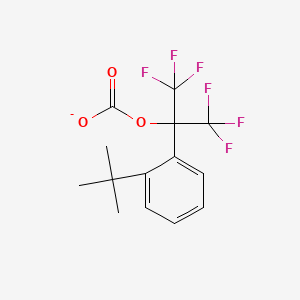
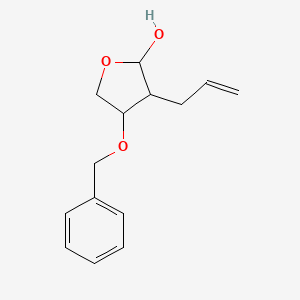
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
